3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide is an organic compound that features a methoxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with a suitable amine.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the methoxyphenyl derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-N-(1H-tetrazol-5-yl)propanamide.
Reduction: 3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. The presence of the tetrazole ring, in particular, is of interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could play a crucial role in binding to biological targets, while the methoxyphenyl group might influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-N-(1H-tetrazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide is unique due to the combination of the methoxyphenyl group and the tetrazole ring. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from its analogs.
Properties
Molecular Formula |
C11H13N5O2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C11H13N5O2/c1-18-9-5-2-8(3-6-9)4-7-10(17)12-11-13-15-16-14-11/h2-3,5-6H,4,7H2,1H3,(H2,12,13,14,15,16,17) |
InChI Key |
BGASTYBFSNIDMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.